An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS: 196799-45-8)
An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS: 196799-45-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS number 196799-45-8), a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and its significant role as a precursor in the development of therapeutic agents, particularly Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms are provided to support researchers in their scientific endeavors.
Chemical and Physical Properties
2,3-Dihydrobenzofuran-7-carbaldehyde is a solid, typically appearing as a white to yellow crystalline powder. Its core structure, a dihydrobenzofuran ring system, is a prevalent scaffold in numerous biologically active compounds.
| Property | Value | Reference |
| CAS Number | 196799-45-8 | [1][2] |
| Molecular Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 277.6±29.0 °C (Predicted) | [3] |
| Density | 1.222±0.06 g/cm³ (Predicted) | [3] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Spectroscopic Data
Note: Specific experimental spectra for 2,3-Dihydrobenzofuran-7-carbaldehyde are not widely available in public databases. The following data is based on closely related structures and predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the two methylene groups of the dihydrofuran ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.9 | s | -CHO |
| ~7.6 | d | Ar-H |
| ~7.4 | d | Ar-H |
| ~7.0 | t | Ar-H |
| ~4.6 | t | -OCH₂- |
| ~3.2 | t | -CH₂- |
¹³C NMR (Predicted): The carbon NMR would display signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the dihydrofuran moiety.
| Chemical Shift (ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~160 | Ar-C-O |
| ~135 | Ar-C |
| ~129 | Ar-CH |
| ~125 | Ar-CH |
| ~121 | Ar-C-CHO |
| ~110 | Ar-CH |
| ~72 | -OCH₂- |
| ~30 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the strong carbonyl stretch of the aldehyde and vibrations associated with the aromatic and dihydrofuran rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2800 | Medium | C-H stretch (aliphatic) |
| ~2750-2700 | Medium | C-H stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular ion) |
| 147 | [M-H]⁺ |
| 119 | [M-CHO]⁺ |
Synthesis and Experimental Protocols
2,3-Dihydrobenzofuran-7-carbaldehyde is typically synthesized from 2,3-dihydrobenzofuran through a formylation reaction or via the reduction of a corresponding carboxylic acid derivative.
Synthesis Workflow
Caption: Synthetic pathway to 2,3-Dihydrobenzofuran-7-carbaldehyde.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid
This protocol is adapted from methodologies for the carboxylation of related aromatic compounds.[5][6]
-
Reaction Setup: A solution of 2,3-dihydrobenzofuran in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Lithiation: The solution is cooled to -78 °C, and n-butyllithium (n-BuLi) is added dropwise, followed by the addition of tetramethylethylenediamine (TMEDA) to facilitate ortho-lithiation. The reaction mixture is stirred at low temperature for a specified period.
-
Carboxylation: An excess of crushed dry ice (solid CO₂) is added to the reaction mixture. The mixture is allowed to warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl). The precipitated product, 2,3-dihydrobenzofuran-7-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Experimental Protocol: Reduction to 2,3-Dihydrobenzofuran-7-carbaldehyde
This is a general procedure for the reduction of a carboxylic acid to an aldehyde.
-
Activation (optional but recommended): The carboxylic acid can be converted to a more reactive derivative, such as a Weinreb amide or an acid chloride, to prevent over-reduction to the alcohol.
-
Reduction: The activated carboxylic acid derivative is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched at low temperature with a suitable reagent (e.g., methanol, followed by a Rochelle's salt solution). The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Applications in Drug Discovery
2,3-Dihydrobenzofuran-7-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. A notable application is in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for cancer therapy.
Role in PARP-1 Inhibition
PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5] Derivatives of 2,3-dihydrobenzofuran-7-carboxamide, synthesized from the corresponding aldehyde, have shown potent PARP-1 inhibitory activity.[5][7]
Caption: Simplified PARP-1 signaling pathway and mechanism of inhibition.
Biological Activity of Derivatives
The aldehyde functional group at the 7-position of the 2,3-dihydrobenzofuran scaffold allows for diverse chemical modifications, leading to the synthesis of libraries of compounds with varying biological activities. For instance, conversion to a carboxamide is a key step in creating potent PARP-1 inhibitors.[5][7]
| Derivative | Target | IC₅₀ | Reference |
| 2,3-Dihydrobenzofuran-7-carboxamide | PARP-1 | 9.45 µM | [5][7] |
| Substituted benzylidene derivatives | PARP-1 | 0.079 - 0.718 µM | [5][7] |
| 3',4'-dihydroxybenzylidene derivative | PARP-1 | 0.531 µM | [5][7] |
Safety and Handling
2,3-Dihydrobenzofuran-7-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[8][9] It is important to avoid contact with skin, eyes, and clothing.[8][9] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]
Conclusion
2,3-Dihydrobenzofuran-7-carbaldehyde is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility in the development of PARP-1 inhibitors highlights its importance in modern drug discovery, particularly in the field of oncology. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their research and development activities. Further exploration of its reactivity and the biological activities of its derivatives is a promising area for future investigation.
References
- 1. rsc.org [rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
